Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13583321
InChI: InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12-10-11(18)4-5-15-12/h4-5,10H,6-9H2,1-3H3,(H,15,18)
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)C=CN2
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol

Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13583321

Molecular Formula: C14H21N3O3

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
IUPAC Name tert-butyl 4-(4-oxo-1H-pyridin-2-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12-10-11(18)4-5-15-12/h4-5,10H,6-9H2,1-3H3,(H,15,18)
Standard InChI Key VEXMBIYPLRXZPO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)C=CN2
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)C=CN2

Introduction

Chemical Identity and Structural Features

Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate belongs to the class of N-protected piperazine derivatives. The compound’s molecular formula is C₁₄H₂₁N₃O₃, with a molecular weight of 279.33 g/mol . Key structural components include:

  • A piperazine ring facilitating hydrogen bonding and metal coordination.

  • A tert-butoxycarbonyl (Boc) group at the 1-position, enhancing solubility and stability during synthetic processes.

  • A 4-hydroxypyridin-2-yl substituent at the 4-position, introducing aromaticity and potential for π-π interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₁N₃O₃
Molecular Weight279.33 g/mol
Melting PointNot reported
Boiling PointEstimated >300°C (decomposes)
Density~1.2 g/cm³ (similar analogs)
SolubilityLikely polar organic solvents

The Boc group’s steric bulk influences conformational flexibility, while the hydroxyl group on the pyridine ring enables hydrogen bonding and pH-dependent reactivity .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of tert-butyl piperazine derivatives typically involves multi-step protocols. For this compound, a plausible route includes:

  • Piperazine Functionalization: Reacting tert-butyl piperazine-1-carboxylate with a halogenated pyridine derivative under Buchwald-Hartwig amination conditions .

  • Hydroxylation: Introducing the hydroxyl group via directed ortho-metalation or palladium-catalyzed C–H activation .

A modified procedure from related compounds (e.g., tert-butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate) involves:

  • Coupling 2-bromo-4-hydroxypyridine with Boc-protected piperazine using a copper or palladium catalyst .

  • Purification via column chromatography (hexane/ethyl acetate) .

Key Reaction Considerations

  • Protection-Deprotection: The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), enabling selective modifications .

  • Regioselectivity: The 4-hydroxypyridin-2-yl group’s electronic profile directs electrophilic substitution to the 3- and 5-positions .

Structural Characterization

Crystallographic Insights

Though no crystal structure is reported for this compound, related tert-butyl piperazine carboxylates exhibit:

  • Piperazine Chair Conformation: Stabilized by intramolecular hydrogen bonds .

  • Torsional Angles: N–C–C–N torsion angles near 60°, minimizing steric strain .

Physicochemical Properties and Stability

Thermal Stability

The Boc group decomposes at temperatures >150°C, releasing CO₂ and isobutene . Differential scanning calorimetry (DSC) of analogs shows exothermic peaks at ~200°C, suggesting similar behavior .

Solubility and Partitioning

  • LogP: Estimated at 1.5–2.0 (moderate lipophilicity) .

  • Solubility: High in dichloromethane, dimethylformamide, and THF; low in water .

Applications in Research

Pharmaceutical Intermediate

Piperazine derivatives are pivotal in kinase inhibitors and antipsychotics. The hydroxyl pyridine moiety may chelate metal ions, enabling applications in:

  • Anticancer Agents: Targeting metalloenzymes (e.g., HDACs) .

  • Antimicrobials: Disrupting bacterial cell wall synthesis .

Materials Science

The compound’s conjugated system suggests utility in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers .

  • Coordination Polymers: Ligand for transition metals (e.g., Cu²⁺, Fe³⁺) .

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